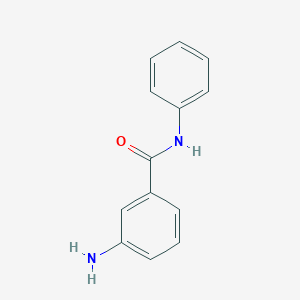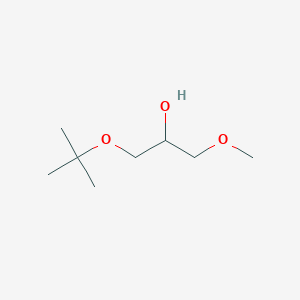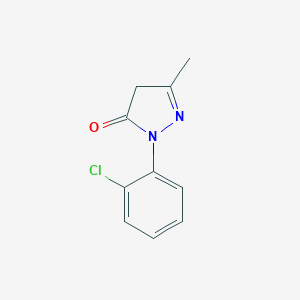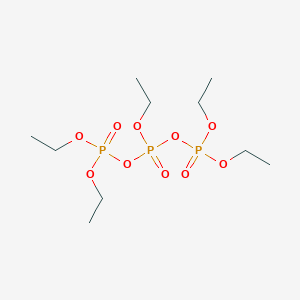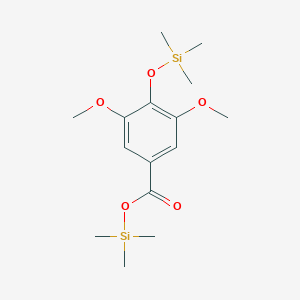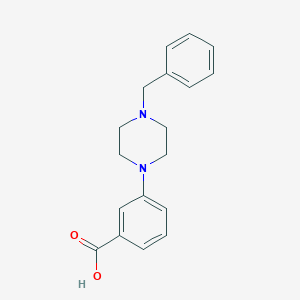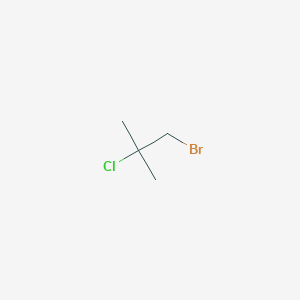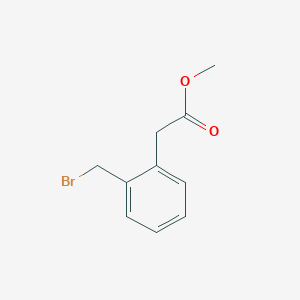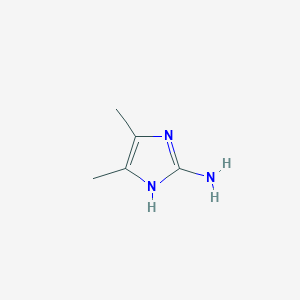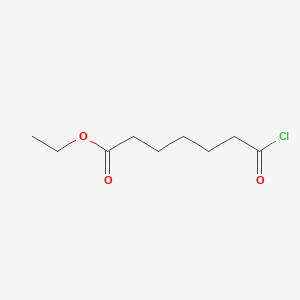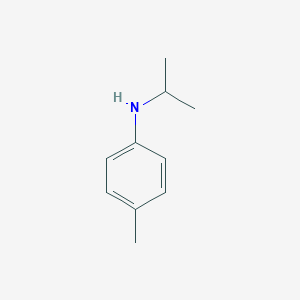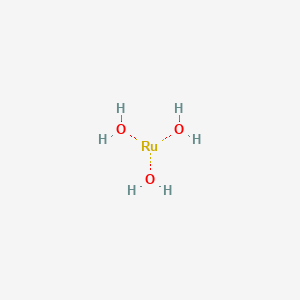
Ruthenium hydroxide (Ru(OH)3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium hydroxide (Ru(OH)3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, yellowish-brown powder that is used in various fields of study, including catalysis, electrochemistry, and material science.
Mécanisme D'action
The mechanism of action of Ruthenium hydroxide as a catalyst involves its ability to activate and stabilize intermediates in chemical reactions. It can also facilitate the transfer of electrons and protons in electrochemical reactions, leading to increased efficiency and selectivity.
Effets Biochimiques Et Physiologiques
Ruthenium hydroxide has been found to have potential applications in the field of medicine. It has been studied for its antibacterial and antifungal properties and has shown promising results in the treatment of certain infections. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ruthenium hydroxide in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and readily available. However, one of the limitations is its low solubility in certain solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Ruthenium hydroxide. One area of research is the development of new synthesis methods that can improve the purity and yield of the final product. Another area of research is the exploration of its potential applications in the field of medicine, particularly in the treatment of cancer and infectious diseases. Additionally, there is a need for further investigation into its catalytic properties and its potential use in energy conversion and storage.
Méthodes De Synthèse
Ruthenium hydroxide can be synthesized through various methods, including the precipitation method, hydrothermal method, solvothermal method, and thermal decomposition method. The most commonly used method is the precipitation method, where a ruthenium salt is mixed with an alkaline solution to form a precipitate of Ruthenium hydroxide. The resulting precipitate is then washed and dried to obtain the final product.
Applications De Recherche Scientifique
Ruthenium hydroxide has been extensively studied for its catalytic properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins. It has also been used as an electrocatalyst in fuel cells and as a photocatalyst in the degradation of organic pollutants.
Propriétés
Numéro CAS |
12135-42-1 |
|---|---|
Nom du produit |
Ruthenium hydroxide (Ru(OH)3) |
Formule moléculaire |
H3O3Ru |
Poids moléculaire |
155.1 g/mol |
Nom IUPAC |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
Clé InChI |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
SMILES canonique |
O.O.O.[Ru] |
Autres numéros CAS |
12135-42-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



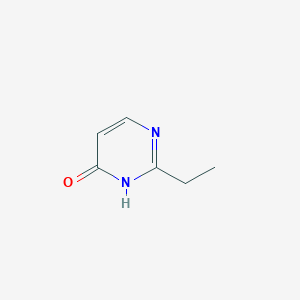
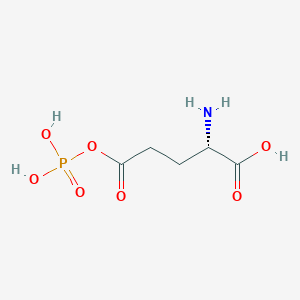
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
